molecular formula C6H7N3O2S B12004226 3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide CAS No. 31737-04-9

3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide

Katalognummer: B12004226
CAS-Nummer: 31737-04-9
Molekulargewicht: 185.21 g/mol
InChI-Schlüssel: OSIYBNFBPWPPLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide is a chemical compound with the molecular formula C6H7N3O2S and a molecular weight of 185.206 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate reagents. One common method involves the reaction of 1,3,4-thiadiazole with butanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiadiazole compounds .

Wirkmechanismus

The mechanism of action of 3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial and antifungal effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. The presence of the thiadiazole ring enhances its antimicrobial properties, making it more effective compared to similar compounds .

Eigenschaften

CAS-Nummer

31737-04-9

Molekularformel

C6H7N3O2S

Molekulargewicht

185.21 g/mol

IUPAC-Name

3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C6H7N3O2S/c1-4(10)2-5(11)8-6-9-7-3-12-6/h3H,2H2,1H3,(H,8,9,11)

InChI-Schlüssel

OSIYBNFBPWPPLX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC(=O)NC1=NN=CS1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.